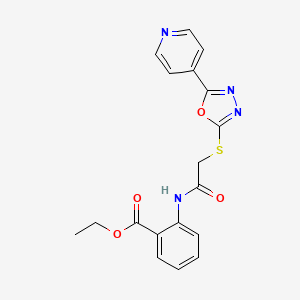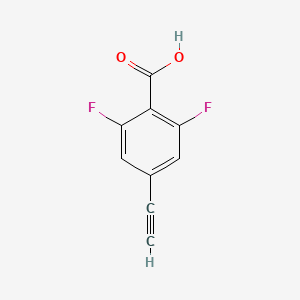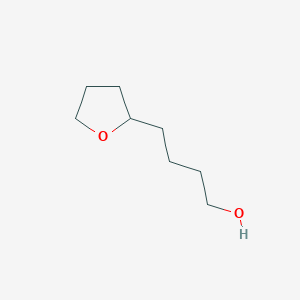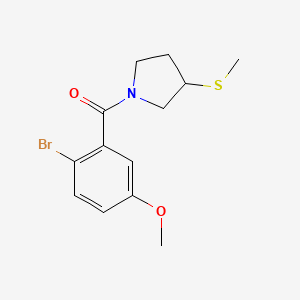
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide” is a complex organic molecule. It contains a naphthyridinone core, which is a bicyclic system consisting of two condensed pyridine rings. This core is substituted with a 3-chlorobenzoyl group and a phenylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the naphthyridinone core, with the 3-chlorobenzoyl and phenylacetamide groups attached at specific positions. The presence of the carbonyl groups in the benzoyl and acetamide groups, as well as the nitrogen atoms in the naphthyridinone core, would likely result in a highly conjugated system, potentially leading to interesting electronic and optical properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl groups in the benzoyl and acetamide groups could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition or condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups and a highly conjugated system could impact properties such as solubility, melting point, and absorption spectra .
Aplicaciones Científicas De Investigación
Antibacterial Applications
Synthesis of Antibacterial Agents : Derivatives of 1,8-naphthyridine, a related compound, have been synthesized and shown to exhibit significant antibacterial activity. This includes derivatives synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, which are closely related to the compound (Ramalingam et al., 2019).
Novel Antimicrobial Agents : Synthesis of novel 1,8-naphthyridine derivatives has demonstrated potential antimicrobial properties. These derivatives are structurally related to the compound of interest, suggesting possible applications in this area (Karabasanagouda & Adhikari, 2006).
Anti-inflammatory and Anticancer Potential
- Anti-inflammatory and Anticancer Properties : A derivative of 1,8-naphthyridine-3-carboxamide, which shares structural similarities with the compound , has been found to possess anti-inflammatory and anticancer properties. This suggests a potential application for the compound in both anti-inflammatory and anticancer treatments (Madaan et al., 2013).
Inhibition of Efflux Resistance Mechanisms
- Efflux Pump Inhibition in Multiresistant Bacteria : Research on 1,8-naphthyridine sulfonamides indicates a potential inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This could be a relevant application for the compound, considering its structural similarity (Oliveira-Tintino et al., 2020).
Mecanismo De Acción
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug molecule, its mechanism of action would depend on its specific interactions with biological targets in the body.
Propiedades
IUPAC Name |
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3/c1-15-10-11-19-23(31)20(22(30)16-6-5-7-17(25)12-16)13-28(24(19)26-15)14-21(29)27-18-8-3-2-4-9-18/h2-13H,14H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICDIDVGWIKWSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone](/img/structure/B2373798.png)
![3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2373803.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2373805.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2373807.png)

![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2373810.png)






